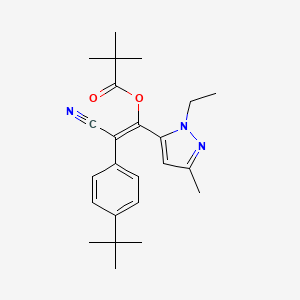![molecular formula C7H3ClN4 B12958609 7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12958609.png)
7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile is a heterocyclic compound that features a fused imidazole and pyridine ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with 2-chloro-3-nitropyridine, which undergoes nucleophilic substitution followed by reduction of the nitro group to yield 2,3-diaminopyridine. This intermediate is then cyclized using various carboxylic acid derivatives to form the imidazo[4,5-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalysts to improve yield and efficiency. For example, palladium on carbon or Raney nickel can be used as reducing agents in the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups at specific positions on the ring system.
Reduction: Reduction reactions can be used to modify the nitrogen atoms in the imidazole ring.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Palladium on carbon, Raney nickel, sodium borohydride.
Substituting agents: Organolithium reagents, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Aplicaciones Científicas De Investigación
7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating cellular pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-c]pyridine: Similar in structure but with different biological activities.
Imidazo[1,5-a]pyridine: Another isomer with distinct pharmacological properties.
Imidazo[1,2-a]pyridine: Known for its use in various therapeutic agents.
Uniqueness
7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile is unique due to its specific substitution pattern and the presence of the cyano group, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .
Propiedades
Fórmula molecular |
C7H3ClN4 |
|---|---|
Peso molecular |
178.58 g/mol |
Nombre IUPAC |
7-chloro-1H-imidazo[4,5-b]pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3ClN4/c8-4-1-2-10-7-6(4)11-5(3-9)12-7/h1-2H,(H,10,11,12) |
Clave InChI |
OLDJCUXQXRJIFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=C1Cl)NC(=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid](/img/structure/B12958531.png)




![1H-Naphtho[2,3-d]imidazol-2-amine xhydrochloride](/img/structure/B12958566.png)
![2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12958569.png)


![2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B12958587.png)



